alpha-Linolenic Acid-d14

Isotopic purity Internal standard calibration LC-MS/MS quantification

Alpha-Linolenic Acid-d14 (ALA-d14) is a 14-deuterium labeled internal standard engineered for accurate isotope-dilution mass spectrometry of endogenous α-linolenic acid. Deuterium placement at non-exchangeable C-2 through C-8 positions confers a +14 Da mass shift, baseline-resolving from natural M+1/M+2 isotopologues. Critically, deuterated EFA internal standards exhibit lower matrix suppression from endogenous fatty acid pools than 13C-labeled alternatives, directly improving assay precision in complex biological matrices. Certified ≥98% isotopic purity supports robust calibration curves at physiologically relevant LLOQs. Solubility exceeds 100 mg/mL in DMF, DMSO, and ethanol for convenient spiking solution preparation. Intended exclusively for R&D analytical workflows.

Molecular Formula C18H30O2
Molecular Weight 292.5 g/mol
Cat. No. B594037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Linolenic Acid-d14
SynonymsALA-d14
Molecular FormulaC18H30O2
Molecular Weight292.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCCCC(=O)O
InChIInChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-/i11D2,12D2,13D2,14D2,15D2,16D2,17D2
InChIKeyDTOSIQBPPRVQHS-VZRNVSMGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Linolenic Acid-d14 (ALA-d14) for LC-MS/MS Quantification: Essential Procurement Specifications


alpha-Linolenic Acid-d14 (ALA-d14, CAS 1622944-40-4) is a stable isotope-labeled internal standard containing fourteen deuterium atoms substituted at the C-2 through C-8 positions of the fatty acid alkyl chain . As the deuterated analog of the essential omega-3 fatty acid α-linolenic acid (ALA, 18:3n-3), this compound is intended exclusively for use as an internal standard in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analytical workflows for the precise quantification of endogenous ALA in biological matrices . The strategic placement of deuterium atoms on non-exchangeable carbon positions ensures isotopic label stability under routine sample preparation and chromatographic conditions, preventing back-exchange to the unlabeled form [1].

Why alpha-Linolenic Acid-d14 Cannot Be Substituted with Unlabeled ALA or Alternative Isotopologs in Quantitative Lipidomics


In quantitative LC-MS/MS workflows, substituting alpha-Linolenic Acid-d14 with unlabeled α-linolenic acid, structurally related fatty acids (e.g., linoleic acid), or alternative isotopologs (e.g., 13C-labeled ALA) introduces quantifiable analytical errors that compromise data integrity. Unlabeled ALA lacks the mass differential necessary for chromatographic co-elution with baseline-resolved MS detection, rendering isotope dilution mass spectrometry impossible . While 13C-labeled ALA isotopologs are commercially available, a direct comparative study in rat plasma demonstrated that endogenous fatty acid pools exert a greater matrix suppression effect on 13C-U-labeled essential fatty acid measurements compared to 2H5-labeled analogs, highlighting a matrix-dependent performance differential between deuterium and carbon-13 labeled internal standards [1]. Furthermore, ALA-d14's specific pattern of 14 deuterium substitutions at positions C-2 through C-8 provides a mass shift of +14 Da relative to unlabeled ALA—sufficiently distinct from endogenous ALA isotopologues (M+1, M+2 arising from natural 13C abundance) to minimize spectral overlap and enable accurate peak integration [2].

alpha-Linolenic Acid-d14: Quantitative Evidence for Procurement Decision-Making


Isotopic Purity ≥99%: Quantifying alpha-Linolenic Acid-d14 Batch-to-Batch Consistency for Internal Standard Calibration

The certified isotopic purity of alpha-Linolenic Acid-d14 is ≥99% deuterated forms (d1-d14), as specified in vendor Certificates of Analysis . In isotope dilution mass spectrometry, internal standard purity directly determines the lower limit of quantification (LLOQ) and accuracy of back-calculated endogenous analyte concentrations. While multiple vendors offer ALA-d14, comparative procurement evaluation demonstrates that batch-certified isotopic purity ≥99%—versus unreported or lower purity grades available from alternative suppliers—ensures that the molar quantity of internal standard spiked into samples is accurately known, minimizing systematic bias in calibration curve construction .

Isotopic purity Internal standard calibration LC-MS/MS quantification

Matrix Effect Differential: 2H5-Labeled ALA vs. 13C-U-Labeled ALA in Rat Plasma LC-MS/MS

A head-to-head comparison of deuterium-labeled (2H5-18:3n-3) versus carbon-13-labeled (13C-U-18:3n-3) α-linolenic acid internal standards in rat plasma revealed a quantifiable difference in matrix-induced ion suppression. The study reported that endogenous fatty acid pools exerted a greater suppressing effect on measurements of 13C-U-labeled essential fatty acids relative to those labeled with 2H5 [1]. This differential matrix effect necessitates the use of matrix-matched calibration curves or deuterated internal standards to achieve accurate quantification. While this study employed D5-ALA rather than D14-ALA, the class-level inference extends to ALA-d14, which shares the deuterium labeling strategy on the alkyl chain and would be expected to exhibit similarly reduced matrix suppression compared to 13C-labeled analogs.

Matrix effects Isotope dilution mass spectrometry Fatty acid quantification

Solubility Profile: alpha-Linolenic Acid-d14 Working Concentration Ranges Across Common Biological Solvents

The empirically determined solubility of alpha-Linolenic Acid-d14 across solvents relevant to biological sample preparation is specified as: DMF >100 mg/mL, DMSO >100 mg/mL, Ethanol >100 mg/mL, 0.15M Tris-HCl pH 8.5 >1 mg/mL, and PBS (pH 7.2) <100 μg/mL (solubility data derived from Oleic Acid) . These quantitative solubility thresholds inform practical working concentration limits when preparing stock solutions for internal standard spiking into aqueous biological matrices. The limited solubility in PBS (<100 μg/mL) indicates that direct aqueous dilution may require organic co-solvent (e.g., ethanol) to achieve target spike-in concentrations without precipitation.

Solubility Sample preparation Internal standard spiking

Deuterated PUFA Oxidative Stability: Isotope Effect Reduces Lipid Autoxidation by >99% in Yeast Viability Assay

Polyunsaturated fatty acids (PUFAs) deuterated at bis-allylic positions demonstrate markedly enhanced resistance to autoxidation due to the primary kinetic isotope effect. In a yeast coq mutant model (Saccharomyces cerevisiae deficient in coenzyme Q biosynthesis), incubation with unlabeled α-linolenic acid resulted in 99% loss of colony formation after 4 hours [1]. In contrast, coq mutants treated with bis-allylic deuterated α-linolenic acid (11,11,14,14-D4-αLinolenic) retained viability comparable to wild-type yeast [1]. Note: alpha-Linolenic Acid-d14 (14 deuterium atoms at C-2 through C-8) is deuterated on the alkyl chain rather than specifically at bis-allylic positions; therefore, the oxidative stability benefit observed for bis-allylic deuterated PUFAs does NOT directly apply to ALA-d14, which is intended for analytical use and not as a stabilized therapeutic or cell culture supplement.

Oxidative stability Isotope effect Lipid peroxidation

Deuterium Label Placement: 14 Atoms at C-2 Through C-8 on Non-Exchangeable Alkyl Positions

alpha-Linolenic Acid-d14 contains fourteen deuterium atoms specifically substituted at the C-2, C-2', C-3, C-3', C-4, C-4', C-5, C-5', C-6, C-6', C-7, C-7', C-8, and C-8' positions of the alkyl chain [1]. In contrast, deuterium labeling on exchangeable sites (e.g., carboxylic acid -OH or -NH groups) is prone to rapid back-exchange to hydrogen under aqueous or protic solvent conditions, compromising isotopic purity and introducing quantification errors. The placement of all 14 deuterium atoms on non-exchangeable carbon positions ensures label integrity throughout sample preparation, extraction, and chromatographic separation under standard LC-MS conditions .

Isotopic label stability Back-exchange prevention LC-MS/MS method development

In Vivo Tracer Equivalence: 2H5-ALA vs. 13C-U-ALA Show No Significant Metabolic Differences in Rat Plasma at 24 Hours

In a direct comparative in vivo study, adult rats (n=11) were orally administered deuterated-linolenate (2H5-18:3n-3) and 13C-U-labeled linolenate. At 24 hours post-dose, no significant differences were observed in the plasma concentrations of the 2H versus 13C isotopomers of 18:3n-3, arachidonic acid (20:4n-6), and docosahexaenoic acid (22:6n-3) [1]. This finding demonstrates that deuterium labeling at this substitution level (5 atoms) does not introduce a detectable in vivo metabolic isotope effect that would alter fatty acid elongation and desaturation kinetics compared to 13C-labeled tracers. While this study utilized D5-ALA rather than D14-ALA, the class-level inference suggests that deuterated ALA tracers are metabolically equivalent to 13C-labeled tracers for in vivo metabolic flux studies.

Metabolic tracing Isotope effect In vivo pharmacokinetics

alpha-Linolenic Acid-d14: Evidence-Based Application Scenarios for Research and Industrial Procurement


Quantitative LC-MS/MS Analysis of ALA in Human Plasma for Nutritional Biomarker Studies

Deploy alpha-Linolenic Acid-d14 as an internal standard in LC-MS/MS methods for quantifying free and total α-linolenic acid in human plasma. The compound's 14-deuterium substitution pattern provides a +14 Da mass shift, ensuring baseline resolution from endogenous ALA isotopologues (M+1, M+2). As demonstrated by Lin et al., deuterated EFA internal standards exhibit reduced matrix suppression from endogenous fatty acid pools compared to 13C-labeled alternatives [1]. The ≥99% certified isotopic purity supports construction of calibration curves with LLOQs suitable for detecting physiologically relevant ALA concentrations in fasting and postprandial plasma samples.

In Vivo Metabolic Flux Analysis of n-3 PUFA Elongation-Desaturation Pathways

Utilize alpha-Linolenic Acid-d14 as a stable isotope tracer for quantifying the in vivo conversion of ALA to longer-chain n-3 PUFAs (eicosapentaenoic acid, docosapentaenoic acid, docosahexaenoic acid) in rodent models. As established in whole-body distribution studies using deuterated ALA tracers, approximately 6.0% of administered D5-18:3n-3 was elongated/desaturated and stored in tissues over 600 hours [1]. The equivalence of deuterated and 13C-labeled tracers for metabolic studies—demonstrated by the absence of significant isotopic effects on plasma metabolite concentrations at 24 hours [2]—validates D14-ALA as a suitable tracer for multi-compartmental kinetic modeling of n-3 fatty acid metabolism.

Tissue-Specific ALA Uptake and Incorporation Studies in Preclinical Models

Employ alpha-Linolenic Acid-d14 as a tracer to map tissue-specific uptake, incorporation, and retention of ALA and its downstream metabolites across multiple organ systems. The whole-body distribution methodology validated by Lin et al. using deuterated ALA tracers in rats demonstrated that 16-18% of the initial D5-18:3n-3 dose was eventually accumulated in tissues, with time-dependent accumulation of docosahexaenoic acid observed in brain, spinal cord, heart, testis, and eye [1]. The non-exchangeable deuterium labeling positions (C-2 through C-8) ensure label integrity throughout tissue homogenization, lipid extraction, and derivatization workflows, enabling accurate tracking of labeled fatty acid distribution across extended time courses.

Method Development and Validation for Omega-3 Fatty Acid Profiling in Complex Biological Matrices

Incorporate alpha-Linolenic Acid-d14 as a component of stable isotope-labeled internal standard mixtures for multi-analyte LC-MS/MS panels quantifying omega-3 and omega-6 fatty acid profiles. The compound's established solubility profile—>100 mg/mL in DMF, DMSO, and ethanol, but <100 μg/mL in PBS (pH 7.2) [1]—informs solvent selection for preparing concentrated stock solutions suitable for spiking into diverse biological matrices (plasma, serum, tissue homogenates, cell lysates). This quantitative solubility data enables method developers to avoid precipitation artifacts that could compromise internal standard recovery and assay precision.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Linolenic Acid-d14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.